molecular formula C12H13N3 B13999634 N,3-dimethyl-N-phenylpyrazin-2-amine CAS No. 88613-84-7

N,3-dimethyl-N-phenylpyrazin-2-amine

Cat. No.: B13999634
CAS No.: 88613-84-7
M. Wt: 199.25 g/mol
InChI Key: MVNJTWHIQSTKKM-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-phenylpyrazin-2-amine is a chemical compound with the molecular formula C12H13N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-phenylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-phenylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N,3-dimethyl-N-phenylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-phenylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpyrazin-2-amine
  • 3-methyl-N-phenylpyrazin-2-amine
  • N-methyl-N-phenylpyrazin-2-amine

Uniqueness

N,3-dimethyl-N-phenylpyrazin-2-amine is unique due to the presence of both methyl and phenyl groups attached to the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

88613-84-7

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N,3-dimethyl-N-phenylpyrazin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-12(14-9-8-13-10)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

MVNJTWHIQSTKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N(C)C2=CC=CC=C2

Origin of Product

United States

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